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Compound of Interest

Compound Name: Fibrinopeptide B, human tfa

Cat. No.: B15599512 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Fibrinopeptide B (FPB) is a small peptide released from the Bβ chain of fibrinogen by the

enzymatic action of thrombin during the conversion of fibrinogen to fibrin. Its presence in

circulation is a direct indicator of thrombin activity and ongoing coagulation. In the context of

pulmonary embolism (PE), a serious condition characterized by the obstruction of pulmonary

arteries by a thrombus, the measurement of FPB levels can serve as a valuable biomarker for

diagnosis, risk stratification, and monitoring of therapeutic interventions. These application

notes provide a comprehensive overview of the quantitative data on FPB levels in PE patients,

detailed experimental protocols for its measurement, and the underlying biological pathways.

Data Presentation
The following tables summarize the quantitative data on Fibrinopeptide B and related peptides

in patients with pulmonary embolism and other related conditions.

Table 1: Fibrinopeptide B Levels in Patients with Pulmonary Embolism and Deep Vein

Thrombosis
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Patient Group Analyte Sample Type

Mean
Concentration
(± SD) or
Cutoff

Reference

DVT/PE Positive
Fibrinopeptide B

(FPBtot)
Urine

78.4 ± 35.2

ng/mL
[1]

DVT/PE

Negative

Fibrinopeptide B

(FPBtot)
Urine 2.7 ± 1.9 ng/mL [1]

Healthy Controls
Fibrinopeptide B

(FPBtot)
Urine 2.2 ± 0.4 ng/mL [1]

Clinically

Suspected PE

(PE-Positive)

Fibrinopeptide B

beta 15-42
Plasma

> 15 ng/mL

(cutoff)
[2]

PE Survivors

(Day 2 post-

treatment)

Fibrinopeptide B

beta 15-42
Plasma

Significantly

lower than non-

survivors

[2]

PE Survivors

(Day 6 post-

treatment)

Fibrinopeptide B

beta 15-42
Plasma

Significantly

lower than non-

survivors

[2]

Table 2: Fibrinopeptide A Levels in Patients with Pulmonary Embolism and Deep Vein

Thrombosis
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Patient Group Analyte Sample Type
Mean
Concentration
(± SD)

Reference

Pulmonary

Embolism

Fibrinopeptide A

(FPA)
Plasma 6.28 ng/mL [3]

No Pulmonary

Embolism

Fibrinopeptide A

(FPA)
Plasma 1.03 ng/mL [3]

Deep Vein

Thrombosis

Fibrinopeptide A

(FPA)
Plasma 5.62 ng/mL [3]

No Deep Vein

Thrombosis

Fibrinopeptide A

(FPA)
Plasma 1.00 ng/mL [3]

Healthy Controls
Fibrinopeptide A

(FPA)
Plasma

0.72 ± 0.47

ng/mL
[3]

Signaling Pathway
The formation of Fibrinopeptide B is a critical step in the coagulation cascade, which is initiated

by vascular injury and culminates in the formation of a stable fibrin clot. The following diagram

illustrates the key steps leading to the release of Fibrinopeptide B.

Coagulation cascade leading to Fibrinopeptide B release.

Experimental Protocols
The accurate measurement of Fibrinopeptide B levels is crucial for its clinical and research

applications. The two primary methods for quantifying FPB are Enzyme-Linked Immunosorbent

Assay (ELISA) and Radioimmunoassay (RIA).

I. Measurement of Fibrinopeptide B by ELISA
This protocol is a general guideline based on commercially available sandwich ELISA kits.

Researchers should always refer to the specific manufacturer's instructions for the kit being

used.

A. Principle
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The sandwich ELISA method utilizes a pair of antibodies specific to FPB. One antibody is pre-

coated onto a microplate well (capture antibody), and the other is conjugated to an enzyme,

typically horseradish peroxidase (HRP), for detection. The sample containing FPB is added to

the well, where it binds to the capture antibody. After washing, the detection antibody is added,

forming a "sandwich" with the captured FPB. A substrate is then added, which is converted by

the HRP into a colored product. The intensity of the color is proportional to the concentration of

FPB in the sample.

B. Materials

Human Fibrinopeptide B ELISA Kit (containing pre-coated microplate, standards, detection

antibody, HRP-conjugate, substrate, wash buffer, and stop solution)

Microplate reader capable of measuring absorbance at 450 nm

Pipettes and pipette tips

Deionized or distilled water

Absorbent paper

C. Sample Preparation

Plasma: Collect whole blood into tubes containing an anticoagulant such as EDTA or citrate.

Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection. Aliquot the

supernatant (plasma) and store at -20°C or -80°C if not used immediately. Avoid repeated

freeze-thaw cycles.

Serum: Collect whole blood into a serum separator tube. Allow the blood to clot for 30

minutes to 2 hours at room temperature. Centrifuge at 1000 x g for 15 minutes. Aliquot the

supernatant (serum) and store as described for plasma.

Urine: Collect a random urine sample. Centrifuge at 1000 x g for 15 minutes to remove

particulate matter. Aliquot the supernatant and store at -20°C or -80°C.

D. Assay Procedure
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Bring all reagents and samples to room temperature before use.

Prepare the required number of microplate wells for standards, samples, and blanks.

Add 100 µL of standards and samples to the appropriate wells.

Cover the plate and incubate for the time and temperature specified in the kit manual

(typically 1-2 hours at 37°C).

Aspirate the liquid from each well and wash the wells 3-5 times with wash buffer. After the

final wash, remove any remaining wash buffer by inverting the plate and blotting it on

absorbent paper.

Add 100 µL of the biotinylated detection antibody to each well.

Cover the plate and incubate as per the manufacturer's instructions (usually 1 hour at 37°C).

Repeat the wash step as described in step 5.

Add 100 µL of HRP-conjugate to each well.

Cover the plate and incubate (typically 30 minutes at 37°C).

Repeat the wash step as described in step 5.

Add 90 µL of substrate solution to each well.

Incubate the plate in the dark at room temperature for 15-30 minutes.

Add 50 µL of stop solution to each well. The color will change from blue to yellow.

Read the absorbance of each well at 450 nm within 15 minutes of adding the stop solution.

E. Data Analysis

Subtract the mean absorbance of the blank from the mean absorbance of the standards and

samples.
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Create a standard curve by plotting the mean absorbance for each standard on the y-axis

against the concentration on the x-axis.

Use the standard curve to determine the concentration of FPB in the samples.

II. Measurement of Fibrinopeptide B by
Radioimmunoassay (RIA)
RIA is a highly sensitive technique that uses a radiolabeled antigen to compete with the

unlabeled antigen in the sample for binding to a limited amount of antibody.

A. Principle

A known amount of radiolabeled FPB (tracer) and a specific antibody are incubated with the

sample containing an unknown amount of unlabeled FPB. The unlabeled FPB competes with

the tracer for binding to the antibody. After incubation, the antibody-bound FPB is separated

from the free FPB, and the radioactivity of the bound fraction is measured. The amount of

radioactivity is inversely proportional to the concentration of unlabeled FPB in the sample.

B. Materials

Fibrinopeptide B RIA Kit (containing FPB antibody, 125I-labeled FPB, standards, and

precipitating reagent)

Gamma counter

Centrifuge

Vortex mixer

Pipettes and pipette tips

C. Sample Preparation

Follow the same procedure as for the ELISA sample preparation.

D. Assay Procedure
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Set up tubes for standards, samples, and controls in duplicate.

Add the specified volume of standards and samples to the respective tubes.

Add the FPB antibody to all tubes except the "total counts" tubes.

Add the 125I-labeled FPB to all tubes.

Vortex all tubes and incubate for the time and temperature specified in the kit manual (e.g.,

16-24 hours at 4°C).

Add the precipitating reagent to all tubes except the "total counts" tubes to separate the

antibody-bound FPB from the free FPB.

Vortex and centrifuge the tubes.

Decant the supernatant.

Measure the radioactivity of the pellet in each tube using a gamma counter.

E. Data Analysis

Calculate the percentage of bound radioactivity for each standard and sample.

Construct a standard curve by plotting the percentage of bound radioactivity against the

concentration of the standards.

Determine the concentration of FPB in the samples from the standard curve.

Experimental Workflow
The following diagram outlines a typical experimental workflow for the measurement of

Fibrinopeptide B in patient samples.
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Sample Collection & Processing

FPB Measurement (ELISA/RIA)

Data Analysis & Interpretation

Patient with Suspected PE

Blood Collection
(EDTA or Citrate Tube)

Centrifugation
(1000g, 15 min, 4°C)

Plasma Isolation

Storage at -80°C

Sample Thawing

ELISA or RIA Procedure

Data Acquisition
(Absorbance or Radioactivity)

Standard Curve Generation

FPB Concentration Calculation

Statistical Analysis

Clinical Interpretation
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Experimental workflow for Fibrinopeptide B measurement.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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